![molecular formula C15H11ClN2O7 B14414307 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride CAS No. 81307-12-2](/img/structure/B14414307.png)
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride is an organic compound with a complex structure It is characterized by the presence of methoxy, nitro, and benzoyl chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted benzene ring, followed by the introduction of the benzoyl chloride group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzoyl derivatives, amines, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride involves its interaction with specific molecular targets. The nitro and benzoyl chloride groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The methoxy group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the nitro groups.
2-Nitro-4-methoxybenzoyl chloride: Similar but with different substitution patterns.
4-Nitrophenylmethoxybenzoyl chloride: Similar but with variations in the positioning of functional groups.
Uniqueness
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride is unique due to the combination of methoxy, nitro, and benzoyl chloride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
81307-12-2 |
|---|---|
Molekularformel |
C15H11ClN2O7 |
Molekulargewicht |
366.71 g/mol |
IUPAC-Name |
5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride |
InChI |
InChI=1S/C15H11ClN2O7/c1-24-13-6-11(15(16)19)12(18(22)23)7-14(13)25-8-9-2-4-10(5-3-9)17(20)21/h2-7H,8H2,1H3 |
InChI-Schlüssel |
CWHDTQDTDBWWRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)Cl)[N+](=O)[O-])OCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


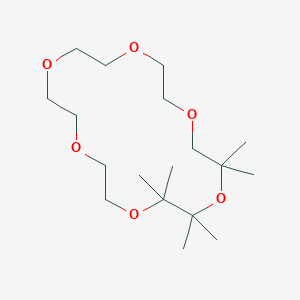
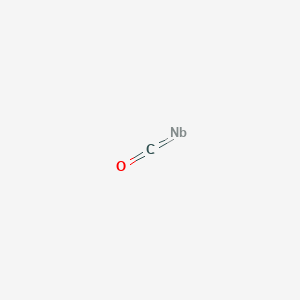
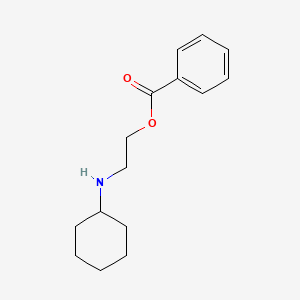
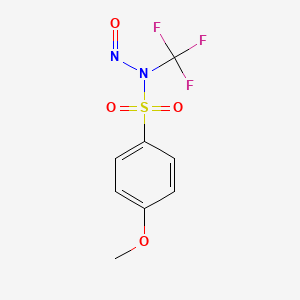

![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
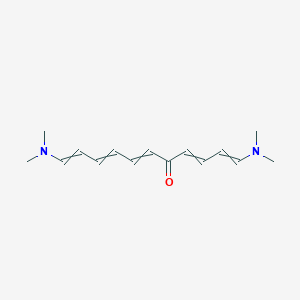

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
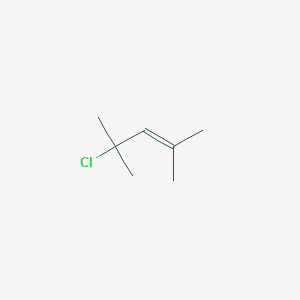


![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)

